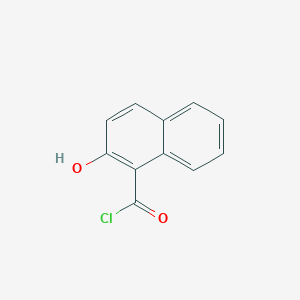

2-Hydroxynaphthalene-1-carbonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxynaphthalene-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO2/c12-11(14)10-8-4-2-1-3-7(8)5-6-9(10)13/h1-6,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJWXIQDBDZMAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C(=O)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60700079 | |

| Record name | 2-Hydroxynaphthalene-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38077-75-7 | |

| Record name | 2-Hydroxynaphthalene-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 Hydroxynaphthalene 1 Carbonyl Chloride

Electrophilic Reactivity of the Carbonyl Chloride Functional Group

The carbonyl chloride moiety is a powerful acylating agent, characterized by a highly electrophilic carbonyl carbon. This electrophilicity is a consequence of the strong electron-withdrawing inductive effects of both the chlorine and oxygen atoms. This makes the compound highly susceptible to attack by a wide array of nucleophiles and a potent reagent in electrophilic substitution reactions.

Nucleophilic Acyl Substitution Reactions with Various Nucleophiles

The most characteristic reaction of 2-Hydroxynaphthalene-1-carbonyl chloride is nucleophilic acyl substitution. This reaction proceeds through a well-established two-step addition-elimination mechanism. A nucleophile first attacks the electrophilic carbonyl carbon, leading to the formation of a transient tetrahedral intermediate. Subsequently, this intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group.

This reactivity allows for the synthesis of a wide variety of carboxylic acid derivatives. Common nucleophiles include:

Alcohols (Alcoholysis): Reaction with alcohols yields the corresponding esters.

Amines (Aminolysis): Reaction with primary or secondary amines produces amides.

Water (Hydrolysis): Hydrolysis, typically rapid, leads to the formation of the parent 2-Hydroxy-1-naphthoic acid.

Carboxylates: Reaction with a carboxylate salt can produce an acid anhydride (B1165640).

The reactivity of the analogous 1-naphthoyl chloride has been demonstrated in the synthesis of various amides and indole (B1671886) derivatives, highlighting the broad utility of the naphthoyl chloride group as an acylating agent. For instance, it readily reacts with substituted anilines in the presence of a base like triethylamine (B128534) to form N-aryl-1-naphthamides.

| Nucleophile (Example) | Reagent | Product Type |

| Amine | Aniline | N-phenyl-2-hydroxynaphthalene-1-carboxamide |

| Alcohol | Ethanol (B145695) | Ethyl 2-hydroxynaphthalene-1-carboxylate |

| Water | H₂O | 2-Hydroxy-1-naphthoic acid |

Table 1: Examples of Nucleophilic Acyl Substitution Reactions.

Electrophilic Aromatic Substitution (e.g., Friedel-Crafts Acylation and Intramolecular Cyclizations)

Friedel-Crafts Acylation: 2-Hydroxynaphthalene-1-carbonyl chloride can serve as the acylating agent in Friedel-Crafts acylation reactions. organic-chemistry.org In this type of electrophilic aromatic substitution, a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), activates the acyl chloride. This activation involves the formation of a complex between the chlorine atom and the Lewis acid, which polarizes the C-Cl bond and leads to the formation of a highly electrophilic acylium ion. This acylium ion is the active electrophile that then attacks an electron-rich aromatic ring (e.g., benzene (B151609) or toluene), resulting in the formation of a new carbon-carbon bond and yielding a diaryl ketone. organic-chemistry.org The resulting ketone product is generally less reactive than the starting aromatic substrate, which helps to prevent polysubstitution. organic-chemistry.org

Intramolecular Cyclizations: The bifunctional nature of 2-Hydroxynaphthalene-1-carbonyl chloride and its derivatives makes it a valuable precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization. The reactivity of the electron-rich 2-naphthol (B1666908) framework can be harnessed to construct fused ring systems.

For example, derivatives formed from the carbonyl chloride, such as amides or esters, can undergo cyclization reactions. Research has shown that 2-naphthol-based starting materials can be used in multicomponent reactions to build diverse N/O-containing heterocyclic frameworks. The C-1 position of the 2-naphthol moiety is a primary nucleophilic site, facilitating reactions that lead to fused systems like naphthofurans and naphthopyrimidines. Acylation of 3-aminonaphtho[2,1-b]furan-2-carboxamide (derived from 2-hydroxy-1-naphthaldehyde) with anhydrides, followed by cyclodehydration, has been used to furnish novel pentacyclic heterocycles. This demonstrates a pathway where the carbonyl group, introduced via a precursor like the carbonyl chloride, is integral to the formation of complex polycyclic structures.

Radical Reaction Pathways and Single-Electron Transfer Processes

Beyond its classical ionic reactivity, the acyl chloride group can participate in radical reactions, typically initiated by single-electron transfer (SET) processes. Modern synthetic methods, particularly those involving photoredox or electrochemical catalysis, have enabled the generation of acyl radicals from stable precursors like aroyl chlorides under mild conditions.

Electrochemical Activation and Generation of Carbonyl-Based Radicals

Aroyl chlorides can be activated electrochemically to generate acyl radicals. The reduction potential of aromatic acyl chlorides (e.g., benzoyl chloride, E_red = -1.6 V vs. SCE) is within the range accessible by common electrochemical methods. rsc.org Cathodic reduction of an aroyl chloride can initiate a single-electron transfer to the C-Cl bond, leading to its cleavage and the formation of an acyl radical and a chloride anion.

Recent studies have demonstrated the electrochemical reductive cross-coupling of acyl chlorides with other species, such as sulfinic acids, to form thioesters. rsc.org This process is believed to involve the generation of radical intermediates from both starting materials. While not specifically documented for 2-Hydroxynaphthalene-1-carbonyl chloride, this general mechanism for aroyl chlorides suggests its potential to be a precursor for naphthoyl radicals under electrochemical conditions. These highly reactive intermediates can then participate in various C-C or C-heteroatom bond-forming reactions. rsc.org

Furthermore, visible-light photoredox catalysis provides another mild pathway for generating acyl radicals from aroyl chlorides. rsc.orgnih.gov In this approach, a photocatalyst, upon excitation by visible light, becomes a potent single-electron reductant. nih.gov It can then reduce the aroyl chloride, initiating a radical cascade reaction that can be used to construct complex heterocyclic compounds. rsc.orgnih.gov

| Activation Method | Key Intermediate | Potential Subsequent Reaction |

| Electrochemical Reduction | Naphthoyl Radical | Radical-radical cross-coupling |

| Photoredox Catalysis (SET) | Naphthoyl Radical | Giese-type addition to olefins |

Table 2: Radical Generation Pathways.

Oxidative Addition and Reductive Elimination Mechanisms in Catalytic Cycles

2-Hydroxynaphthalene-1-carbonyl chloride can participate in transition metal-catalyzed cross-coupling reactions, where the key steps involve oxidative addition and reductive elimination. These processes are fundamental to many important transformations, such as Suzuki, Negishi, and Stille couplings, which often involve the formation of ketones.

Oxidative Addition: The catalytic cycle typically begins with the oxidative addition of the acyl chloride to a low-valent metal center, most commonly palladium(0) or nickel(0). csbsju.edu In this step, the metal center inserts into the carbon-chlorine bond, cleaving it. This process increases the oxidation state and coordination number of the metal, forming a new organometallic complex, for example, a Naphthoyl-Palladium(II)-Chloride species. csbsju.edu

Reductive Elimination: Following a transmetalation step where another organic group is transferred to the metal center, the two organic ligands (the naphthoyl group and the newly transferred group) couple and are released from the metal in the reductive elimination step. This step forms the final product (a ketone) and regenerates the low-valent metal catalyst, allowing the cycle to continue. nih.gov The reductive elimination of R-R' from a Pd(II) complex is a favorable process that forms the key C-C bond. nih.gov

This sequence allows the naphthoyl moiety to be coupled with a wide variety of other organic fragments, demonstrating the compound's utility in advanced organometallic synthesis.

Coordination Chemistry and Ligand Properties of Derived Species

While 2-Hydroxynaphthalene-1-carbonyl chloride is too reactive to act as a ligand itself, it serves as an excellent synthetic precursor for a variety of stable, multidentate ligands. The resulting amides, esters, and hydrazones derived from it can coordinate with metal ions through the carbonyl oxygen, the phenolic oxygen, and other heteroatoms introduced during derivatization.

The closely related compound, 2-hydroxy-1-naphthaldehyde (B42665), is a well-studied precursor for Schiff base ligands. semanticscholar.orgresearchgate.netnih.gov These ligands are typically synthesized via condensation with primary amines. mdpi.com The resulting Schiff bases, which feature an imine (-C=N-) linkage, are powerful chelating agents. They coordinate to metal ions through the phenolic oxygen and the imine nitrogen, forming stable metal complexes. semanticscholar.orgnih.gov

For example, Schiff bases derived from 2-hydroxy-1-naphthaldehyde and various amines (like o-phenylenediamine (B120857) or 2-aminobenzothiazole) have been used to synthesize complexes with a wide range of transition metals (Cu(II), Co(II), Ni(II)) and lanthanides (Tb(III), Dy(III)). semanticscholar.orgresearchgate.netnih.gov These complexes often exhibit interesting geometries, such as square planar or tetrahedral, and can possess valuable photophysical or biological properties. semanticscholar.orgnih.gov

By converting 2-Hydroxynaphthalene-1-carbonyl chloride into a corresponding amide (a 2-hydroxynaphthalene-1-carboxamide), a similar chelating scaffold is produced. This carboxamide can then act as a bidentate ligand, coordinating to a metal center through the phenolic and amide oxygens, making it a valuable building block in the field of coordination chemistry.

| Derived Ligand Type | Potential Coordination Sites | Example Metal Ions |

| Schiff Base (from aldehyde) | Phenolic O, Imine N | Cu(II), Co(II), Ni(II), Ln(III) |

| Carboxamide | Phenolic O, Amide O | Fe(II), Mn(II), Sn(II) |

| Hydrazone | Phenolic O, Amide O, Imine N | Mn(II), Fe(II) |

Table 3: Ligand Properties of Derived Species.

Formation of Metal Complexes with Transition Metal Ions

While 2-hydroxynaphthalene-1-carbonyl chloride is a reactive acylating agent, its structural analogue, 2-hydroxy-1-naphthaldehyde, and its derivatives, particularly Schiff bases, are extensively used as ligands for the synthesis of transition metal complexes. nbinno.comresearchgate.net These ligands readily coordinate with a variety of transition metal ions to form stable complexes. researchgate.net The synthesis typically involves the reaction of the ligand with metal salts, such as acetates or chlorides, in an appropriate solvent like ethanol. nih.gov

Studies have reported the successful synthesis of complexes with metals such as Manganese(II), Cobalt(II), Nickel(II), Copper(II), and Zinc(II). researchgate.net The resulting complexes exhibit different stoichiometries, with metal-to-ligand molar ratios of 1:1 and 1:2 being common. researchgate.net The specific geometry of the complex—such as octahedral, tetragonal, or square planar—is influenced by the nature of the metal ion and the coordinating ligand. researchgate.net For instance, magnetic moment and electronic spectra analysis have suggested octahedral geometry for certain cobalt(II) and nickel(II) complexes and a tetragonal configuration for copper(II) complexes. researchgate.net

| Metal Ion | Ligand Derivative | Metal:Ligand Ratio | Proposed Geometry | Reference |

|---|---|---|---|---|

| Co(II) | 2-hydroxy-1-naphthaldehyde | 1:2 | Octahedral | researchgate.net |

| Ni(II) | 2-hydroxy-1-naphthaldehyde | 1:2 | Octahedral | researchgate.net |

| Cu(II) | 2-hydroxy-1-naphthaldehyde | 1:2 | Tetragonal | researchgate.net |

| Zn(II) | Salicylidene-N-cyanoacetohydrazone | 1:2 | Not Specified | researchgate.net |

| Mn(II) | 2-hydroxy-l-naphthylidene-N-cyanoacetohydrazone | 1:1 | Not Specified | researchgate.net |

Characterization of the Compound’s Role as a Chelating Agent (e.g., involving Oxygen and Halide/Carbonyl Donor Atoms)

The 2-hydroxynaphthalene-1-carbonyl framework functions as an effective chelating agent, binding to metal ions through multiple donor atoms. nbinno.com Coordination typically occurs via the oxygen atom of the deprotonated hydroxyl group and the oxygen atom of the carbonyl group. lupinepublishers.com In the case of Schiff base derivatives, chelation involves the phenolic oxygen and the azomethine nitrogen atom. researchgate.netresearchgate.net This bidentate coordination leads to the formation of a stable six-membered chelate ring, which enhances the thermodynamic stability of the complex.

The halide atom (chloride) in the parent compound, 2-hydroxynaphthalene-1-carbonyl chloride, is a reactive leaving group and is not typically involved in the coordination to the metal center in the final complex structure.

Spectroscopic techniques are crucial for characterizing the chelating behavior. In infrared (IR) spectroscopy, the coordination of the ligand to the metal ion is confirmed by specific shifts in vibrational frequencies. The disappearance of the broad ν(O-H) band indicates the deprotonation of the phenolic hydroxyl group upon complexation. researchgate.net Furthermore, a shift in the ν(C=O) stretching frequency to lower wavenumbers suggests the involvement of the carbonyl oxygen in the coordination. researchgate.net The appearance of new bands at lower frequencies can be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. nih.gov

| Spectroscopic Technique | Observation | Interpretation | Reference |

|---|---|---|---|

| Infrared (IR) Spectroscopy | Disappearance of the phenolic ν(O-H) band | Deprotonation and coordination of the hydroxyl oxygen | researchgate.net |

| Infrared (IR) Spectroscopy | Shift of the ν(C=O) band to lower frequency | Coordination of the carbonyl oxygen to the metal ion | researchgate.netnih.gov |

| Infrared (IR) Spectroscopy | Shift of the ν(C=N) band (in Schiff bases) | Coordination of the azomethine nitrogen | researchgate.net |

| Infrared (IR) Spectroscopy | Appearance of new bands in the low-frequency region | Formation of new M-O and M-N bonds | nih.gov |

| ¹H NMR Spectroscopy | Disappearance of the O-H proton signal | Confirmation of deprotonation upon complexation | nih.gov |

Studies on Tautomeric Equilibria in Metal-Bound Systems (e.g., Keto-Enol Tautomerism of the Naphthol Moiety)

Derivatives of 2-hydroxynaphthalene-1-carbaldehyde, especially Schiff bases, are known to exist in a tautomeric equilibrium between the enol-imine and keto-amine forms. researchgate.netresearchgate.net This phenomenon, a type of prototropic tautomerism, involves the intramolecular transfer of a proton between the phenolic oxygen and the imine nitrogen. frontiersin.org The equilibrium is stabilized by an intramolecular hydrogen bond, which can be of the O-H···N type in the enol form or the N-H···O type in the keto form. researchgate.net

The position of this equilibrium can be influenced by several factors, including the electronic nature of substituents, the polarity of the solvent, and coordination to a metal ion. researchgate.netresearchgate.net In naphthylidene-derived Schiff bases, the keto-amine tautomer is often more prevalent compared to salicylidene-derived analogues, a phenomenon attributed to the quinoid effect which stabilizes the keto form. researchgate.net

When these ligands coordinate to a metal ion, the tautomeric equilibrium can be significantly affected. The metal ion can selectively stabilize one tautomer over the other, or the ligand may coordinate in either its enol or keto form. frontiersin.orgresearchgate.net X-ray crystallographic studies of some copper(II) complexes have revealed the coordination of the ligand in both its keto and enol forms within the same crystal structure. researchgate.net This demonstrates that metal coordination provides a powerful tool for tuning the electronic and structural properties of the ligand by influencing the delicate balance of the tautomeric equilibrium.

| Factor | Effect on Equilibrium | Description | Reference |

|---|---|---|---|

| Solvent Polarity | Shifts equilibrium | Polar solvents can stabilize the more polar keto-amine tautomer. The enol-imine form is often favored in weakly polar solvents. | researchgate.net |

| N-Substituent | Shifts equilibrium | Electron-donating or withdrawing groups on the N-substituent can tune the relative stability of the two tautomers. | researchgate.net |

| Metal Ion Coordination | Stabilizes specific tautomers | The coordination geometry and electronic properties of the metal ion can lock the ligand into a specific tautomeric form (enol or keto). | frontiersin.orgresearchgate.net |

| Molecular Structure | Favors keto form | The extended conjugation in the naphthalene (B1677914) ring system (quinoid effect) tends to stabilize the keto-amine tautomer. | researchgate.net |

Intramolecular Cyclization and Molecular Rearrangement Reactions

The reactivity of 2-hydroxynaphthalene-1-carbonyl chloride is predisposed towards intramolecular reactions due to the proximity of the hydroxyl and acyl chloride groups. While specific studies on the cyclization and rearrangement of this exact molecule are not extensively documented, related reactions in similar systems provide insight into its potential chemical transformations.

Rearrangement reactions are a broad class of organic reactions where the carbon skeleton of a molecule is restructured. wiley-vch.de Reactions such as the Pinacol, Favorskii, and Benzilic acid rearrangements involve the migration of an alkyl or aryl group, often promoted by the formation of an intermediate carbocation or a tetrahedral intermediate at a carbonyl group. wiley-vch.delibretexts.org

In highly strained naphthalene derivatives, such as those with bulky substituents in the 1,8- (or peri) positions, unusual rearrangements can occur under mild conditions. nih.gov For example, the steric strain in an 8-nitro-1-naphthoic acid derivative was shown to facilitate the disruption of the aromatic system. Reaction with oxalyl chloride did not yield the expected acid chloride but instead formed a naphtho oxazinium intermediate. Subsequent nucleophilic attack by water on the aromatic ring, rather than the carbonyl carbon, induced a C-C bond fragmentation and rearrangement to form a conjugated aldehyde. nih.gov

Given the steric interaction between the hydroxyl group at the 2-position and the carbonyl chloride at the 1-position on the naphthalene ring, it is plausible that 2-hydroxynaphthalene-1-carbonyl chloride could undergo similar intramolecular cyclization or rearrangement pathways, potentially leading to the formation of lactones or other heterocyclic systems, although such specific reactions require further investigation.

Derivatization and Functionalization Strategies Employing 2 Hydroxynaphthalene 1 Carbonyl Chloride

Synthesis of Diverse Esters and Amides via Acyl Chloride Reactivity

The most direct application of 2-hydroxynaphthalene-1-carbonyl chloride is in the synthesis of esters and amides through nucleophilic acyl substitution. The carbonyl carbon of the acyl chloride is highly electrophilic, making it susceptible to attack by nucleophiles such as alcohols and amines. The chloride ion is an excellent leaving group, facilitating these reactions, which typically proceed rapidly under mild conditions. libretexts.org

The general reaction with an alcohol (R-OH) yields a 2-hydroxynaphthalene-1-carboxylate ester. Similarly, reaction with a primary (R-NH₂) or secondary (R₂NH) amine produces a 2-hydroxynaphthalene-1-carboxamide. mnstate.edu These reactions often require a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid (HCl) byproduct. mnstate.edu This method is highly efficient for creating a library of compounds with varied ester and amide functionalities, starting from a common naphthyl core. The direct amidation of esters is also a recognized pathway for forming amides, highlighting the importance of these carbonyl compounds as synthetic intermediates. nih.gov

Table 1: Examples of Ester and Amide Synthesis

| Nucleophile | Reactant Name | Product Class | Product Name |

|---|---|---|---|

| Methanol | Alcohol | Ester | Methyl 2-hydroxy-1-naphthoate |

| Ethanol (B145695) | Alcohol | Ester | Ethyl 2-hydroxy-1-naphthoate |

| Aniline | Primary Amine | Amide | N-phenyl-2-hydroxy-1-naphthamide |

Coupling Reactions for the Construction of Complex Molecular Architectures

The 2-hydroxynaphthalene scaffold can be utilized in various coupling reactions to build larger, more complex molecular frameworks. While the acyl chloride itself is primarily for ligation, the parent 2-naphthol (B1666908) structure is well-known to participate in oxidative coupling reactions. fardapaper.ir For instance, the iron- or copper-catalyzed oxidative coupling of 2-naphthol derivatives is a cornerstone method for synthesizing chiral 1,1'-bi-2-naphthol (B31242) (BINOL) compounds. asianpubs.orgmdpi.com These BINOL structures are privileged ligands in asymmetric catalysis.

Furthermore, the naphthalene (B1677914) ring system is amenable to cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form C-C or C-N bonds, respectively. These reactions would typically be performed on a halogenated derivative of 2-hydroxynaphthoic acid before its conversion to the highly reactive acyl chloride. This strategic approach allows for the introduction of diverse aryl, heteroaryl, or amino groups, significantly expanding the molecular complexity and enabling the construction of sophisticated architectures for materials science and medicinal chemistry. Biocatalytic methods using cytochrome P450 enzymes have also shown promise in catalyzing oxidative cross-coupling reactions with naphthol substrates. chemrxiv.org

Table 2: Potential Coupling Strategies for the 2-Hydroxynaphthalene Scaffold

| Coupling Reaction Type | Reactive Site | Potential Product Type |

|---|---|---|

| Oxidative Coupling | Phenolic Ring (C-1) | 1,1'-Bi-2-naphthol (BINOL) derivatives |

| Suzuki Coupling | Halogenated Naphthalene Ring | Aryl-substituted naphthols |

| Buchwald-Hartwig Amination | Halogenated Naphthalene Ring | Amino-substituted naphthols |

Application in Chemical Labeling and Molecular Probe Synthesis (e.g., for Hydroxylated Polycyclic Aromatic Hydrocarbons)

The inherent fluorescence of the naphthalene moiety makes 2-hydroxynaphthalene-1-carbonyl chloride an excellent candidate for use as a chemical labeling reagent. isotope.com In environmental and toxicological studies, there is a need to detect and quantify metabolites of polycyclic aromatic hydrocarbons (PAHs), many of which are hydroxylated (OH-PAHs). isotope.comisotope.com

The acyl chloride can react readily with the hydroxyl group of an OH-PAH to form a highly fluorescent and stable ester derivative. This process, known as derivatization, tags the otherwise difficult-to-detect analyte with a fluorescent label. The resulting derivative can then be easily separated and quantified at very low concentrations using high-performance liquid chromatography (HPLC) with a fluorescence detector. This strategy enhances detection sensitivity and selectivity, making it a powerful tool for bio-monitoring and environmental analysis.

Table 3: Chemical Labeling of Hydroxylated PAHs

| Analyte (OH-PAH) | CAS Number | Labeled Product | Detection Benefit |

|---|---|---|---|

| 1-Hydroxynaphthalene | 90-15-3 | 1-Naphthyl 2-hydroxy-1-naphthoate | Enhanced fluorescence for HPLC |

| 2-Hydroxynaphthalene | 135-19-3 | 2-Naphthyl 2-hydroxy-1-naphthoate | High sensitivity detection |

Development of Fluorescent Derivatizing Reagents and Sensor Architectures

Building on its utility as a labeling agent, 2-hydroxynaphthalene-1-carbonyl chloride serves as a foundational structure for developing advanced fluorescent derivatizing reagents and molecular sensors. nih.gov Derivatization is a chemical modification process that can transform a substance with low UV absorption into a product with high sensitivity for fluorescence detection. sdiarticle4.com The naphthalene core is a well-known fluorophore, and attaching it to a target molecule via the acyl chloride function can induce or significantly enhance fluorescence. researchgate.netnih.gov

The development of sensor architectures relies on designing molecules where the fluorescence properties (e.g., intensity, wavelength, or lifetime) change in response to a specific chemical or physical event, such as binding to a metal ion or a change in environmental polarity. nih.gov By modifying the 2-hydroxynaphthalene structure—for example, by introducing specific recognition groups onto the naphthalene ring—new sensors can be created. The acyl chloride function provides the means to link this tailored fluorophore system to other molecules or surfaces to construct more elaborate sensor devices. This approach has been used to develop fluorescent sensors for a wide range of applications, from detecting volatile organic compounds to ions in biological systems. researchgate.net

Table 4: Naphthalene-Based Fluorescent Reagents and Their Applications

| Reagent Type | Principle of Operation | Example Application |

|---|---|---|

| Fluorescent Label | Covalent attachment of the naphthyl group to an analyte. | Quantification of amino acids or OH-PAHs. |

| "Turn-On" Sensor | Fluorescence is low initially and increases upon reaction/binding with the target. | Detection of specific metal ions or volatile organic compounds. researchgate.net |

| Solvatochromic Probe | Fluorescence wavelength shifts depending on the polarity of the solvent environment. | Characterization of solvent properties or binding site polarity. |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments and Chemical Shift Analysis

¹H NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 2-Hydroxynaphthalene-1-carbonyl chloride, the spectrum is expected to show signals corresponding to the six aromatic protons and the single hydroxyl proton. The electron-withdrawing nature of the carbonyl chloride group at position 1 and the electron-donating hydroxyl group at position 2 significantly influence the chemical shifts of the naphthalene (B1677914) ring protons, causing them to appear in the downfield region, typically between 7.0 and 8.5 ppm. The hydroxyl proton is expected to appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.

Predicted ¹H NMR Chemical Shifts (δ) and Splitting Patterns: The following table presents predicted data based on spectroscopic principles and analysis of related compounds. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (H3-H8) | 7.0 - 8.5 | Multiplets (m) |

| Hydroxyl (-OH) | 5.0 - 10.0 (variable) | Broad Singlet (br s) |

Carbon Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation and Hybridization States

¹³C NMR spectroscopy provides a map of the carbon backbone of a molecule. Each unique carbon atom in 2-Hydroxynaphthalene-1-carbonyl chloride will produce a distinct signal. The spectrum is expected to display 11 signals: one for the carbonyl carbon, and ten for the sp² hybridized carbons of the naphthalene ring. The carbonyl chloride carbon is highly deshielded due to the electronegativity of both oxygen and chlorine, and its signal is anticipated to appear significantly downfield (165-175 ppm). The carbon atom attached to the hydroxyl group (C2) will also be shifted downfield (150-160 ppm), while the carbon bearing the carbonyl chloride group (C1) will be found in the aromatic region, influenced by the carbonyl's electron-withdrawing effect.

Predicted ¹³C NMR Chemical Shifts (δ): The following table presents predicted data based on spectroscopic principles and analysis of related compounds. Actual experimental values may vary.

| Carbon Assignment | Hybridization | Predicted Chemical Shift (ppm) |

| Carbonyl (-COCl) | sp² | 165 - 175 |

| C2 (-OH) | sp² | 150 - 160 |

| C1 (-COCl) | sp² | 115 - 125 |

| Aromatic (C3-C10) | sp² | 110 - 140 |

Advanced Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, multidimensional NMR experiments are employed.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons on the naphthalene ring. Cross-peaks would appear between protons on neighboring carbons (e.g., H3 with H4, H5 with H6, etc.), allowing for the sequential assignment of the aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would show a cross-peak for each C-H bond in the naphthalene ring, definitively linking each proton resonance to its corresponding carbon resonance.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for identifying quaternary (non-protonated) carbons and for piecing together the molecular structure. For instance, the proton at H3 would show a correlation to the carbonyl carbon (C=O) and the quaternary carbon C10, confirming their proximity in the molecular structure.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide valuable information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Infrared (IR) Spectroscopy for Characteristic Functional Group Frequencies

IR spectroscopy is particularly useful for identifying key functional groups. The IR spectrum of 2-Hydroxynaphthalene-1-carbonyl chloride is expected to be dominated by strong absorptions corresponding to the O-H and C=O stretching vibrations. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretch of the hydroxyl group. A very strong, sharp absorption band between 1750 and 1800 cm⁻¹ is characteristic of the C=O stretch in an acid chloride, a higher frequency than that observed for aldehydes or ketones due to the electron-withdrawing effect of the chlorine atom.

Predicted Characteristic IR Absorption Frequencies: The following table presents predicted data based on spectroscopic principles and analysis of related compounds. Actual experimental values may vary.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Hydroxyl | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Carbonyl Chloride | C=O Stretch | 1750 - 1800 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Strong |

| Carbonyl Chloride | C-Cl Stretch | 650 - 850 | Medium |

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. While polar bonds like C=O and O-H give strong signals in the IR spectrum, nonpolar, symmetric bonds often produce strong signals in the Raman spectrum. For 2-Hydroxynaphthalene-1-carbonyl chloride, the symmetric stretching vibrations of the aromatic C=C bonds within the naphthalene ring are expected to produce strong and sharp bands in the Raman spectrum, typically in the 1300-1650 cm⁻¹ region. The C=O stretch would also be visible, though typically weaker than in the IR spectrum. This technique is particularly valuable for analyzing the carbon skeleton of the molecule.

Predicted Characteristic Raman Shifts: The following table presents predicted data based on spectroscopic principles and analysis of related compounds. Actual experimental values may vary.

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic Ring | Symmetric C=C Stretch | 1300 - 1650 | Strong |

| Carbonyl Chloride | C=O Stretch | 1750 - 1800 | Medium |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a pivotal analytical technique for the characterization of 2-Hydroxynaphthalene-1-carbonyl chloride, providing definitive data on its molecular weight and structural features through fragmentation analysis. The electron ionization (EI) mass spectrum of this compound would be expected to exhibit a distinct molecular ion (M⁺) peak corresponding to its exact mass of 206.0130 g/mol for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O). nbinno.com

A key characteristic in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Due to the natural abundance of chlorine isotopes, ³⁵Cl and ³⁷Cl (in an approximate 3:1 ratio), the spectrum will display an M+2 peak at m/z 208, with an intensity of about one-third of the molecular ion peak at m/z 206. This pattern is a clear indicator of the presence of a single chlorine atom in the molecule.

The fragmentation of 2-Hydroxynaphthalene-1-carbonyl chloride under EI conditions is guided by the stability of the resulting fragments. The fragmentation pathways can be inferred from related naphthalene structures like 2-naphthoyl chloride and 2-hydroxy-1-naphthaldehyde (B42665). nih.govnih.govnist.gov A primary and highly probable fragmentation event is the alpha-cleavage, involving the loss of the chlorine radical (•Cl) from the molecular ion to form a highly stable acylium cation. libretexts.orglibretexts.org This naphthoyl acylium ion is resonance-stabilized by the aromatic system. A subsequent fragmentation step typically involves the loss of a neutral carbon monoxide (CO) molecule, a common pathway for acylium ions, leading to a naphthyl cation. libretexts.org The presence of the hydroxyl group can also influence fragmentation, potentially leading to rearrangements or the loss of water under certain conditions.

The major fragments anticipated in the mass spectrum of 2-Hydroxynaphthalene-1-carbonyl chloride are summarized in the table below.

| m/z Value | Proposed Fragment Ion | Formation Pathway |

|---|---|---|

| 206/208 | [C₁₁H₇ClO₂]⁺ | Molecular Ion (M⁺) |

| 171 | [C₁₁H₇O₂]⁺ | Loss of •Cl from M⁺ |

| 143 | [C₁₀H₇O]⁺ | Loss of CO from [M-Cl]⁺ |

| 115 | [C₉H₇]⁺ | Loss of CO from [C₁₀H₇O]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within 2-Hydroxynaphthalene-1-carbonyl chloride. The molecule's absorption of UV-Vis radiation is primarily dictated by its extended conjugated system, which includes the naphthalene bicyclic aromatic core, the carbonyl group, and the hydroxyl group. The naphthalene ring itself is a potent chromophore, exhibiting characteristic π → π* transitions. researchgate.net

The attachment of both a carbonyl chloride group (-COCl) and a hydroxyl group (-OH) to the naphthalene ring significantly influences the UV-Vis absorption spectrum. The carbonyl group acts as a chromophore and an electron-withdrawing group, extending the conjugation. youtube.comstackexchange.com The hydroxyl group functions as an auxochrome, an electron-donating group with non-bonding electrons that can participate in resonance with the aromatic ring. researchgate.net

This extended conjugation and the interplay between the electron-donating hydroxyl group and the electron-withdrawing carbonyl group lead to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted naphthalene. wyzant.comrsc.org The electronic transitions observed are typically the high-energy E-bands (related to the benzene-like electronic structure) and the lower-energy B-bands and L-bands, which are characteristic of polycyclic aromatic hydrocarbons. researchgate.net The fine vibrational structure often seen in the spectrum of naphthalene is typically broadened due to these substitutions and interactions with the solvent. rsc.org

The expected UV-Vis absorption bands for 2-Hydroxynaphthalene-1-carbonyl chloride in a non-polar solvent are detailed in the following table.

| Absorption Band | Approximate λₘₐₓ (nm) | Electronic Transition Type | Associated Structural Feature |

|---|---|---|---|

| E-Band | ~220-250 | π → π | Naphthalene Ring System |

| B-Band | ~260-290 | π → π | Naphthalene Ring System |

| L-Band | ~320-360 | π → π* | Extended Conjugated System |

X-ray Diffraction (XRD) Analysis for Single-Crystal and Powder Structure Elucidation

X-ray Diffraction (XRD) is the most definitive method for elucidating the three-dimensional atomic arrangement of 2-Hydroxynaphthalene-1-carbonyl chloride in the solid state. nih.gov This technique is applied in two primary forms: single-crystal XRD and powder XRD (PXRD).

Single-crystal X-ray diffraction analysis, when a suitable crystal can be grown, provides a precise and unambiguous determination of the molecular structure. nih.gov This includes high-resolution data on bond lengths, bond angles, and torsional angles. For 2-Hydroxynaphthalene-1-carbonyl chloride, this would confirm the planarity of the naphthalene core and determine the precise orientation of the carbonyl chloride and hydroxyl substituents relative to the ring. Furthermore, it reveals the packing arrangement of molecules within the crystal lattice, identifying any significant intermolecular interactions such as hydrogen bonding (potentially involving the hydroxyl group) or π-π stacking between the naphthalene rings. As an illustrative example, the single-crystal structure of the related compound 2-hydroxy-1-naphthaldehyde has been determined, revealing an intramolecular hydrogen bond between the hydroxyl and aldehyde groups. nih.govresearchgate.net

Powder X-ray diffraction is used when single crystals are not available or for the analysis of bulk polycrystalline material. The resulting diffraction pattern is a fingerprint of the crystalline phase, useful for identification, assessing phase purity, and detecting the presence of different polymorphs.

The table below summarizes the type of structural information that would be obtained from a single-crystal XRD analysis of 2-Hydroxynaphthalene-1-carbonyl chloride, using parameters from 2-hydroxy-1-naphthaldehyde as a representative example. nih.govresearchgate.net

| Structural Parameter | Type of Information Obtained | Example Data (from 2-hydroxy-1-naphthaldehyde) nih.govresearchgate.net |

|---|---|---|

| Crystal System | Symmetry of the unit cell | Monoclinic |

| Space Group | Symmetry elements of the crystal | P2₁/n |

| Unit Cell Dimensions | Size and shape of the unit cell | a = 5.630 Å, b = 9.341 Å, c = 15.531 Å, β = 98.40° |

| Bond Lengths & Angles | Precise molecular geometry | e.g., C=O, C-Cl, C-O, C-C bond lengths |

| Intermolecular Interactions | Crystal packing forces | Identification of hydrogen bonds, π-stacking |

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC of derivatized compounds)

Chromatographic techniques are essential for the separation and purity assessment of 2-Hydroxynaphthalene-1-carbonyl chloride and its reaction products. High-Performance Liquid Chromatography (HPLC) is the predominant method used for this purpose. nih.govrdd.edu.iq

Due to the high reactivity of the acyl chloride functional group, which can readily hydrolyze with trace amounts of water (including residual water in HPLC solvents), direct analysis of 2-Hydroxynaphthalene-1-carbonyl chloride can be challenging. A common and more robust strategy is to convert the acyl chloride into a more stable derivative prior to analysis. thermofisher.comresearchgate.net This is typically achieved by reacting the compound with an alcohol to form an ester or with an amine to form an amide. These derivatives are significantly more stable under typical reversed-phase HPLC conditions.

Reversed-phase HPLC (RP-HPLC) is the most suitable mode for separating these non-polar to moderately polar derivatives. rdd.edu.iqthermofisher.com The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically octadecylsilane, C18) and a polar mobile phase. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, like water or a buffer. nih.gov Detection is commonly performed using a UV-Vis detector set at a wavelength where the analyte exhibits strong absorbance, as determined by its UV-Vis spectrum. epa.gov The purity of the derivatized sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

A hypothetical RP-HPLC method for the analysis of a methyl ester derivative of 2-Hydroxynaphthalene-1-carbonyl chloride is outlined in the table below.

| Parameter | Condition |

|---|---|

| Chromatographic Mode | Reversed-Phase HPLC (RP-HPLC) |

| Stationary Phase (Column) | C18 (Octadecylsilane), e.g., 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min pensoft.net |

| Column Temperature | 30 °C pensoft.net |

| Injection Volume | 20 µL pensoft.net |

| Detection | UV-Vis Detector at a specific λₘₐₓ (e.g., 254 nm) rdd.edu.iq |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. cbseacademic.nic.in It is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for analyzing molecules of this size. A typical DFT study on 2-Hydroxynaphthalene-1-carbonyl chloride would involve optimizing the molecule's geometry to find its most stable three-dimensional structure and then using this structure to calculate various electronic properties.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govyoutube.com

HOMO & LUMO: The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. libretexts.orgyoutube.com For 2-Hydroxynaphthalene-1-carbonyl chloride, the HOMO is expected to be distributed across the electron-rich naphthalene (B1677914) ring system and the oxygen of the hydroxyl group. The LUMO is the lowest energy orbital that can accept electrons, indicating where the molecule is susceptible to nucleophilic attack. youtube.com The LUMO would likely be centered on the electron-deficient carbonyl carbon of the acyl chloride group.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive.

Global Reactivity Descriptors: From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These are typically calculated using DFT methods.

Table 1: Projected Global Reactivity Descriptors for 2-Hydroxynaphthalene-1-carbonyl chloride This table is illustrative. The values would be populated from the results of a specific DFT calculation.

| Descriptor | Formula | Predicted Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the power of an atom to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Quantifies the electrophilic nature of the molecule. |

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the charge distribution and interactions between orbitals within a molecule. It provides a detailed picture of bonding, lone pairs, and the stabilizing effects of electron delocalization.

For 2-Hydroxynaphthalene-1-carbonyl chloride, NBO analysis would reveal:

Hybridization and Bonding: It would confirm the hybridization of each atom (e.g., sp² for the aromatic carbons) and describe the nature of the sigma (σ) and pi (π) bonds.

Charge Distribution: The analysis calculates the natural atomic charges on each atom, identifying the most positive and negative sites. The carbonyl carbon would be highly positive, while the oxygen and chlorine atoms would be negative.

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for predicting how a molecule will interact with other charged species and for identifying sites prone to electrophilic and nucleophilic attack.

In an MEP map of 2-Hydroxynaphthalene-1-carbonyl chloride:

Negative Potential (Red/Yellow): Regions of negative potential, indicating electron-rich areas, would be expected around the oxygen atom of the hydroxyl group, the carbonyl oxygen, and the chlorine atom. These sites are susceptible to electrophilic attack.

Positive Potential (Blue): Regions of high positive potential, indicating electron-poor areas, would be concentrated around the hydrogen of the hydroxyl group and, most significantly, the carbonyl carbon. The carbonyl carbon is thus the primary site for nucleophilic attack.

Neutral Potential (Green): The aromatic rings would show regions of moderate negative potential (due to the π-electron cloud) but would be less negative than the heteroatoms.

Conformational Analysis and Investigation of Intramolecular Interactions

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule and their relative energies. rsc.orgrsc.org For 2-Hydroxynaphthalene-1-carbonyl chloride, the primary focus would be the orientation of the hydroxyl (-OH) and carbonyl chloride (-COCl) groups relative to the naphthalene ring and each other.

Rotational Barriers: DFT calculations can determine the energy barriers to rotation around the C-C bond connecting the carbonyl group to the ring and the C-O bond of the hydroxyl group. The molecule likely has a preferred planar or near-planar conformation to maximize conjugation between the ring and the substituents.

Intramolecular Hydrogen Bonding: A significant intramolecular interaction is possible between the hydroxyl group's hydrogen and the carbonyl group's oxygen or the chlorine atom. DFT calculations would determine the existence and strength of this hydrogen bond by analyzing bond lengths, bond angles, and electron density. The presence of a stable, five- or six-membered ring formed by this hydrogen bond would lock the molecule into a specific, highly stable conformation.

π-π Stacking: While primarily an intermolecular force, intramolecular π-π stacking is not relevant for this single molecule. However, understanding the π-electron distribution is crucial for predicting how multiple molecules might interact in a solid or liquid state.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure.

Vibrational Frequencies (IR/Raman): DFT calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies and their corresponding intensities. Key predicted peaks would include the O-H stretching frequency (which would be red-shifted if involved in hydrogen bonding), the C=O stretching of the carbonyl chloride group (a strong, characteristic peak), and various C=C stretching modes from the aromatic ring.

UV-Vis Absorption Maxima: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions and the corresponding UV-Visible absorption spectrum. The calculations would yield the wavelength of maximum absorption (λmax), which is related to the HOMO-LUMO energy gap. The naphthalene chromophore would lead to strong absorptions in the UV region.

Analysis of Non-Linear Optical (NLO) Properties and Potential Optoelectronic Applications

Molecules with extensive π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, making them interesting for materials science and optoelectronics. jhuapl.edudoi.org DFT calculations can predict these properties.

Polarizability (α) and Hyperpolarizability (β): The key NLO properties are the molecular polarizability (α) and the first-order hyperpolarizability (β). These values quantify how the molecule's electron cloud is distorted by an external electric field. A large hyperpolarizability value suggests a strong NLO response. The presence of the electron-donating hydroxyl group and the electron-withdrawing carbonyl chloride group on the conjugated naphthalene system suggests that 2-Hydroxynaphthalene-1-carbonyl chloride could possess notable NLO properties. Calculations would provide quantitative values for α and β, allowing for comparison with known NLO materials like urea or its derivatives.

Mechanistic Computational Studies for Elucidating Reaction Pathways and Transition States

Theoretical investigations, typically employing Density Functional Theory (DFT), are instrumental in exploring reaction mechanisms such as intramolecular Friedel-Crafts acylation, which is a plausible transformation for 2-Hydroxynaphthalene-1-carbonyl chloride. Such studies would involve the calculation of the potential energy surface for the reaction, identifying the structures of reactants, intermediates, transition states, and products.

For a hypothetical intramolecular cyclization of 2-Hydroxynaphthalene-1-carbonyl chloride, a computational study would likely model the following key steps:

Conformational Analysis: Initial calculations would determine the most stable conformation of the starting material, as the geometry of the molecule is crucial for the subsequent cyclization step.

Lewis Acid Coordination: If the reaction is catalyzed, the coordination of a Lewis acid to the carbonyl oxygen of the acyl chloride would be modeled. This step activates the carbonyl group for nucleophilic attack.

Transition State of Cyclization: The key step of the reaction, the intramolecular electrophilic attack of the activated carbonyl carbon onto the naphthalene ring, would be located as a transition state. The geometry of this transition state would reveal the preferred orientation of the reacting groups, and its energy would determine the activation barrier for the reaction.

Intermediate Formation: The immediate product of the cyclization would be a Wheland-type intermediate, a carbocation that would be characterized as a minimum on the potential energy surface.

Deprotonation and Product Formation: The final step would involve the loss of a proton from the Wheland intermediate to restore aromaticity and form the final cyclized product. The transition state for this deprotonation step would also be calculated.

The energetic data obtained from these calculations can be compiled into tables to provide a quantitative picture of the reaction pathway. An example of how such data might be presented for a hypothetical catalyzed intramolecular acylation is shown below.

Table 1: Calculated Relative Energies for the Intramolecular Cyclization of 2-Hydroxynaphthalene-1-carbonyl chloride

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactant + Catalyst | 0.0 |

| Reactant-Catalyst Complex | -10.5 |

| Transition State 1 (Cyclization) | +15.2 |

| Wheland Intermediate | +5.8 |

| Transition State 2 (Deprotonation) | +8.1 |

| Product + Catalyst | -25.0 |

Note: These values are hypothetical and for illustrative purposes only. Actual values would be derived from specific quantum chemical calculations.

Furthermore, computational studies can provide insights into the role of solvents and different catalysts on the reaction mechanism and energy barriers. By performing calculations in the presence of a solvent model (e.g., Polarizable Continuum Model), the effect of the reaction medium on the stability of charged intermediates and transition states can be assessed. Similarly, different Lewis acid catalysts could be modeled to predict their efficiency in promoting the reaction.

While direct computational studies on 2-Hydroxynaphthalene-1-carbonyl chloride are yet to be published, the methodologies and types of analyses described are standard in the field of computational organic chemistry and would be highly valuable in elucidating the reaction pathways and transition states for this compound.

Emerging Applications in Advanced Organic Synthesis and Materials Science

Ligand Design for Asymmetric Synthesis and Chiral Induction

The rigid and well-defined structure of the binaphthyl scaffold, often derived from 2-naphthol (B1666908) precursors, has made it a cornerstone in the design of chiral ligands for asymmetric catalysis. These ligands are instrumental in controlling the stereochemical outcome of chemical reactions, leading to the selective formation of one enantiomer over the other, a critical requirement in the synthesis of pharmaceuticals and other bioactive molecules. nih.gov

A significant class of these ligands is the C₂-symmetric chiral N,N'-dioxides, which can be synthesized from readily available starting materials. rsc.org These ligands act as neutral tetradentate coordinators for a wide array of metal ions, forming non-planar complexes that provide a tunable chiral environment for various asymmetric reactions. rsc.org The versatility of these ligands allows for wide substrate generality and exceptional levels of stereocontrol in specific catalytic processes. rsc.org

Binaphthyl-based chiral amines have also been successfully employed in asymmetric transformations. For example, enantiomerically pure binaphthalene-based tertiary amines have been used to promote the asymmetric aziridination of chalcones. researchgate.net This reaction yields N-unprotected aziridines with moderate enantiomeric excesses. The development of new chiral amines derived from the binaphthyl backbone continues to be an active area of research to improve enantioselectivity. researchgate.net

Furthermore, new chiral binaphthol (BN) derivatives with various substituents at the 6,6'-positions have been synthesized in both open-chain and bridged forms. researchgate.net These derivatives have been investigated as chiral dopants in liquid crystals, where their molecular conformation directly influences their twisting power. researchgate.net Bridged forms, with a more rigid structure, generally exhibit higher twisting power than their more flexible open-chain counterparts. researchgate.net This research highlights the importance of conformational control in the design of chiral molecules for materials science applications.

The table below provides an overview of different ligand types and their applications:

| Ligand Type | Precursor/Scaffold | Application | Key Features |

| Chiral N,N'-Dioxides | Amino acids and amines | Asymmetric Catalysis | C₂-symmetric, tetradentate, forms non-planar metal complexes. rsc.org |

| Binaphthyl-based Tertiary Amines | Binaphthyl | Asymmetric Aziridination | Promotes nitrogen transfer to chalcones. researchgate.net |

| 6,6'-Disubstituted Binaphthols | Binaphthol | Chiral Dopants in Liquid Crystals | Conformational rigidity influences twisting power. researchgate.net |

Role as a Precursor in the Synthesis of Functionalized Naphthyl Derivatives for Advanced Materials

2-Hydroxynaphthalene-1-carbonyl chloride serves as a versatile starting material for the synthesis of a wide array of functionalized naphthalene (B1677914) derivatives. The reactivity of the acid chloride group allows for facile reactions with various nucleophiles, leading to the introduction of diverse functional groups onto the naphthalene core. These resulting derivatives often exhibit interesting biological activities and are explored for applications in medicinal chemistry and materials science.

One area of significant research is the synthesis of N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. mdpi.com These compounds are prepared through the condensation of 3-hydroxynaphthalene-2-carboxylic acid (a close derivative of the title compound) with appropriately substituted anilines. mdpi.com Several of these derivatives have demonstrated promising antibacterial and antimycobacterial activities. mdpi.com For instance, certain compounds in this class have shown higher activity against M. avium subsp. paratuberculosis than the standard drug rifampicin. mdpi.com

The naphthalene scaffold is also a key component in the synthesis of more complex polycyclic aromatic systems. researchgate.net For example, functionalized naphthalene derivatives can serve as starting materials for the construction of chlorinated benzoquinolines and polybenzoquinolines through aza-Diels–Alder reactions. researchgate.net These nitrogen-containing polycyclic aromatic compounds are of interest for their potential applications in electronic materials.

Furthermore, the development of new synthetic methodologies continues to expand the range of accessible functionalized naphthalenes. Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of diverse chemical bonds, enabling the synthesis of complex aryldihydronaphthalene derivatives. nih.gov These methods, along with intramolecular cyclization reactions, provide efficient routes to complex scaffolds that can be further elaborated into advanced materials. nih.gov

The following table showcases some of the functionalized naphthalene derivatives and their synthetic precursors:

| Derivative Class | Precursor | Synthetic Method | Potential Application |

| N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides | 3-Hydroxynaphthalene-2-carboxylic acid | Condensation with anilines | Antibacterial and antimycobacterial agents. mdpi.com |

| Chlorinated Benzoquinolines | Functionalized Naphthalenes | Aza-Diels–Alder reaction | Electronic materials. researchgate.net |

| Aryldihydronaphthalenes | Various Naphthalene Precursors | Transition metal-catalyzed cross-coupling, intramolecular cyclization | Complex scaffolds for advanced materials. nih.gov |

Exploration of Optoelectronic and Photophysical Applications of Conjugated Systems

The extended π-system of the naphthalene ring makes its derivatives, particularly those with conjugated substituents, promising candidates for optoelectronic and photophysical applications. The introduction of a carbonyl group into the conjugated system of such molecules can significantly influence their electronic and photophysical properties. rsc.org

The presence of a conjugated carbonyl group can narrow the energy gap between the S₁/ICT (intramolecular charge transfer) and S₂ excited states. rsc.org This effect has important implications for applications such as light-harvesting, as it can red-shift the absorption spectrum to capture more of the solar spectrum while maintaining a sufficiently high S₁ energy level for efficient energy transfer. rsc.org The polarity of the solvent can also play a crucial role, influencing the lifetime of the S₁/ICT state and leading to the appearance of new polarity-induced bands in transient absorption spectra. rsc.org

Computational studies, such as those employing density functional theory (DFT), are valuable tools for predicting the optoelectronic properties of new naphthalene derivatives. For example, studies on naphtho[2,1-b:6,5-b']difuran (DPNDF) and its derivatives have shown that the strategic placement of electron-withdrawing groups, such as cyanide, can effectively narrow the band gap. nih.gov This band gap engineering is a key strategy for designing organic semiconductor materials with desirable properties for optoelectronic applications. nih.gov

The photophysical properties of 2'-hydroxychalcones derived from a 2-cinnamoyl-4-nitro-1-naphthol series have also been investigated. researchgate.net The large Stokes shifts observed in these compounds suggest the occurrence of intramolecular charge transfer (ICT) in their excited states. researchgate.net Furthermore, some 2-hydroxynaphthalene-based compounds can undergo excited-state intramolecular proton transfer (ESIPT), leading to a dual emission that is sensitive to the local environment. researchgate.net This property can be exploited in the development of fluorescent sensors and probes.

The table below summarizes the photophysical properties and potential applications of some conjugated naphthalene systems:

| Compound Class | Key Photophysical Property | Potential Application |

| Conjugated Carbonyl Naphthalenes | Narrowed S₁/ICT–S₂ gap, solvent-dependent excited state lifetime. rsc.org | Light-harvesting systems. rsc.org |

| Naphthodifuran Derivatives | Tunable band gap through functionalization. nih.gov | Organic semiconductors. nih.gov |

| 2'-Hydroxychalcones of 2-Cinnamoyl-4-nitro-1-naphthol | Large Stokes shift, intramolecular charge transfer (ICT). researchgate.net | Fluorescent probes and sensors. researchgate.net |

Conclusion and Future Research Trajectories

Pathways for the Synthesis of Novel Analogs and Diverse Derivatives

The structure of 2-Hydroxynaphthalene-1-carbonyl chloride serves as a foundational building block for a vast array of new chemical entities. The presence of the highly reactive acyl chloride group, the phenolic hydroxyl group, and the aromatic naphthalene (B1677914) ring system allows for multifaceted synthetic modifications. Future research can systematically explore these pathways to generate libraries of novel compounds.

Key strategies for diversification include:

Derivatization at the Acyl Chloride: The carbonyl chloride is a prime site for nucleophilic acyl substitution. A multitude of derivatives can be synthesized by reacting it with various nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively. This approach allows for the introduction of a wide range of functional groups, leading to analogs with diverse chemical and physical properties.

Modification of the Hydroxyl Group: The phenolic hydroxyl group can be alkylated or acylated to produce ethers and esters. These modifications can alter the compound's solubility, hydrogen bonding capability, and electronic properties.

Electrophilic Substitution on the Naphthalene Ring: The naphthalene core is susceptible to electrophilic substitution reactions like nitration, halogenation, and sulfonation. The directing effects of the existing hydroxyl and carbonyl chloride groups will guide the position of new substituents, leading to a variety of regioisomers with distinct characteristics.

Coupling Reactions: Modern cross-coupling methodologies, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, can be employed to form carbon-carbon or carbon-heteroatom bonds at various positions on the naphthalene ring, assuming prior functionalization (e.g., halogenation).

The following table outlines potential synthetic strategies for creating novel analogs.

| Reaction Type | Reagents/Conditions | Resulting Functional Group | Potential Application Area |

| Amidation | Primary/Secondary Amines, Base | N-substituted Amides | Medicinal Chemistry, Polymer Precursors |

| Esterification | Alcohols, Phenols, Base | Esters | Fragrances, Plasticizers, Fluorophores |

| Friedel-Crafts Acylation | Arenes, Lewis Acid | Diaryl Ketones | Photochemistry, Organic Electronics |

| Nucleophilic Substitution | Azides, Cyanides | Acyl Azides, Acyl Cyanides | Chemical Probes, Synthetic Intermediates |

| Ring Functionalization | Nitrating/Halogenating Agents | Substituted Naphthyl Core | Materials Science, Dye Synthesis |

These synthetic explorations will pave the way for derivatives with fine-tuned properties for specific applications.

Exploration of Undiscovered Reactivity Patterns and Unprecedented Transformations

While the fundamental reactivity of acyl chlorides and phenols is well-established, the specific juxtaposition of these functional groups on a naphthalene scaffold may lead to unique and undiscovered chemical behaviors. Future research should focus on exploring these non-canonical reaction pathways.

Potential areas of investigation include:

Intramolecular Cyclization: Under specific conditions, the acyl chloride and hydroxyl groups could participate in intramolecular reactions to form novel heterocyclic systems fused to the naphthalene core. The exploration of different catalysts and reaction conditions could unveil new cyclization pathways.

Photochemical Reactions: The extended π-system of the naphthalene ring suggests a rich photochemistry. Investigating photochemical transformations, such as light-induced cyclizations or rearrangements, could lead to the synthesis of complex molecular architectures that are inaccessible through traditional thermal methods. acs.org

Electrochemical Synthesis: Electrochemical methods offer a green and highly controllable way to drive chemical reactions. acs.org The application of electrochemistry to 2-hydroxynaphthalene-1-carbonyl chloride and its derivatives could enable novel coupling reactions or redox-triggered transformations, potentially avoiding the use of harsh chemical reagents. acs.org

Catalytic Functionalization: The development of novel transition-metal-catalyzed reactions for the selective functionalization of the C-H bonds on the naphthalene ring would represent a significant advance in synthetic efficiency. This could provide direct access to derivatives that are difficult to prepare using classical methods.

A deeper understanding of these reactivity patterns will not only expand the toolkit of synthetic organic chemistry but also enable the creation of molecules with unprecedented structures and functions.

Advancements in Computational Modeling for Predictive Design and Materials Discovery

Computational chemistry and in silico design techniques are poised to accelerate the discovery and optimization of naphthalene-based compounds. ijpsjournal.comnih.gov By leveraging theoretical models, researchers can predict molecular properties and guide experimental efforts, saving significant time and resources.

Future research trajectories in this area include:

Predictive Property Modeling: Using Density Functional Theory (DFT) and other quantum mechanical methods, the electronic properties (e.g., HOMO/LUMO levels), spectroscopic characteristics, and reactivity of novel derivatives can be predicted before their synthesis. researchgate.netmdpi.com This allows for the pre-screening of candidates for specific applications, such as organic electronics or sensors.

Molecular Dynamics Simulations: MD simulations can be used to model the behavior of naphthalene-based molecules in different environments. For instance, simulations can predict the crystal packing of new solids or the aggregation behavior of derivatives in solution, which is crucial for designing materials with specific solid-state properties like fluorescence or charge transport. rsc.orgresearchgate.net

In Silico Screening for Biological Activity: For applications in medicinal chemistry, computational tools can be used to dock potential derivatives into the active sites of biological targets like enzymes or receptors. ijpsjournal.comresearchgate.net This virtual screening can identify promising candidates for further experimental investigation as potential therapeutic agents. nih.gov

This table summarizes the application of various computational methods for the predictive design of materials based on the naphthyl scaffold.

| Computational Method | Predicted Properties | Application Area |

| Density Functional Theory (DFT) | Electronic Structure, Spectra, Reactivity | Organic Electronics, Photochemistry |

| Molecular Dynamics (MD) | Crystal Growth, Aggregation, Conformation | Materials Science, Supramolecular Chemistry |

| Quantitative Structure-Activity Relationship (QSAR) | Biological Activity, Toxicity | Drug Discovery, Toxicology |

| Molecular Docking | Ligand-Protein Binding Affinity | Medicinal Chemistry, Enzyme Inhibition |

The synergy between computational modeling and experimental synthesis will be critical for the rational design of next-generation materials and molecules.

Development of High-Performance Materials and Functional Molecules from Naphthyl Scaffolds

The rigid, planar, and electron-rich nature of the naphthalene scaffold makes it an excellent platform for the development of high-performance materials and functional molecules. researchgate.net Derivatives of 2-hydroxynaphthalene-1-carbonyl chloride can be tailored to create materials with advanced optical, electronic, and mechanical properties.

Promising avenues for future development include:

Organic Light-Emitting Diodes (OLEDs) and Fluorophores: Naphthalene-based compounds are known to exhibit strong fluorescence. researchgate.net By attaching various donor and acceptor groups, new fluorophores with tunable emission colors, high quantum yields, and large Stokes shifts can be designed for use in OLEDs, fluorescent sensors, and biological imaging. researchgate.net

Advanced Polymers and Photocomposites: The bifunctional nature of 2-hydroxynaphthalene-1-carbonyl chloride derivatives makes them ideal monomers for polymerization. This can lead to new classes of high-performance polymers, such as polyesters and polyamides, with high thermal stability and specific optical properties. Naphthyl-based structures have already been used as high-performance photoinitiators for 3D printing and the synthesis of photocomposites. mdpi.commaastrichtuniversity.nl

Materials for Perovskite Solar Cells: Naphthyl-containing molecules, particularly those with naphthalimide scaffolds, have been successfully used as interfacial passivation materials in perovskite solar cells, leading to significant improvements in power conversion efficiency and operational stability. acs.org Further design of related structures could lead to even more robust and efficient solar energy technologies.

Antimicrobial Agents: Naphthalene scaffolds are present in numerous compounds that exhibit significant activity against a wide range of microbes, including bacteria and fungi. researchgate.netijpsjournal.com Novel derivatives could be synthesized and screened for their potential as new antimicrobial agents to address the challenge of multi-drug resistance. researchgate.net

The following table highlights potential applications for materials derived from naphthyl scaffolds.

| Material Class | Key Feature | Potential Application |

| Fluorescent Dyes | High Quantum Yield, Tunable Emission | OLEDs, Bio-imaging, Chemical Sensors |

| High-Performance Polymers | Thermal Stability, Rigidity | Aerospace, Electronics, Specialty Coatings |

| Photoinitiators | High Photoinitiation Ability | 3D Printing, Photopolymerization |

| Interfacial Modifiers | Optimized Energy Level Alignment | Perovskite Solar Cells, Organic Electronics |

| Bioactive Molecules | Antimicrobial/Antifungal Activity | Pharmaceuticals, Agrochemicals |

By systematically exploring the synthesis of new derivatives and understanding their structure-property relationships, the full potential of the 2-hydroxynaphthalene-1-carbonyl chloride scaffold can be realized in a wide range of technological and biomedical applications.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural integrity and purity of 2-Hydroxynaphthalene-1-carbonyl Chloride following synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of characteristic peaks, such as the hydroxyl proton (broad signal near δ 10–12 ppm) and the carbonyl chloride group (δ 160–180 ppm for carbonyl carbon).

- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1750 cm, O–H stretch at ~3200 cm).

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns with UV detection at 254 nm.

- Melting Point Analysis : Compare observed values with literature data (if available) .

Q. What safety protocols are essential when handling 2-Hydroxynaphthalene-1-carbonyl Chloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves for defects before use .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent hydrolysis reactions.

- First Aid : Immediate flushing with water for skin/eye contact; seek medical evaluation for persistent irritation .

Intermediate Research Questions

Q. Which analytical techniques are most effective for quantifying trace levels of 2-Hydroxynaphthalene-1-carbonyl Chloride in environmental samples?

- Methodological Answer :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Derivatize the compound (e.g., silylation) to improve volatility. Use selective ion monitoring (SIM) for quantification.

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Employ electrospray ionization (ESI) in negative mode for enhanced sensitivity.

- Solid-Phase Extraction (SPE) : Pre-concentrate samples using C18 cartridges to improve detection limits .

Q. How can researchers mitigate hydrolysis of 2-Hydroxynaphthalene-1-carbonyl Chloride during storage or experimental procedures?

- Methodological Answer :

- Storage Conditions : Store under inert atmosphere (argon/nitrogen) at –20°C in sealed, moisture-free vials.

- Reaction Solvents : Use anhydrous solvents (e.g., dichloromethane, THF) and molecular sieves to scavenge residual water.